9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and phenylene linkages. It is primarily used in the development of advanced materials, particularly in the field of organic electronics.
Preparation Methods
The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of anthracene derivatives with fluorenyl compounds in the presence of a catalyst. The reaction conditions often involve high temperatures and the use of solvents such as toluene or dichloromethane. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives.
Scientific Research Applications
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily related to its electronic properties. The multiple aromatic rings and phenylene linkages allow for efficient electron transport and fluorescence. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer .
Comparison with Similar Compounds
Compared to other similar compounds, 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its unique structural features and superior electronic properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific applications and electronic properties.
Properties
CAS No. |
817642-20-9 |
---|---|
Molecular Formula |
C84H54 |
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
9-(9,9-diphenylfluoren-2-yl)-10-[3-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C84H54/c1-5-28-59(29-6-1)83(60-30-7-2-8-31-60)75-46-23-21-36-63(75)65-50-48-57(53-77(65)83)81-71-42-17-13-38-67(71)79(68-39-14-18-43-72(68)81)55-26-25-27-56(52-55)80-69-40-15-19-44-73(69)82(74-45-20-16-41-70(74)80)58-49-51-66-64-37-22-24-47-76(64)84(78(66)54-58,61-32-9-3-10-33-61)62-34-11-4-12-35-62/h1-54H |
InChI Key |
VANVZHNSECBISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC(=CC=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.